molecular formula C18H16ClNO B3035761 (4-chlorophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol CAS No. 338413-71-1

(4-chlorophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol

Cat. No.: B3035761
CAS No.: 338413-71-1
M. Wt: 297.8 g/mol
InChI Key: BZIZYCYVVRLUQU-UHFFFAOYSA-N
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Description

(4-chlorophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol is a complex organic compound that features a pyrrole ring substituted with a chlorophenyl and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrrole ring, followed by reduction to yield the final methanol derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

(4-chlorophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-chlorophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)(4-hydroxyphenyl)methanone
  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

(4-chlorophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO/c1-12-2-4-13(5-3-12)16-10-20-11-17(16)18(21)14-6-8-15(19)9-7-14/h2-11,18,20-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIZYCYVVRLUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC=C2C(C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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